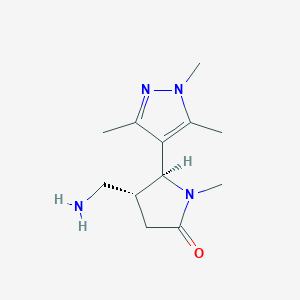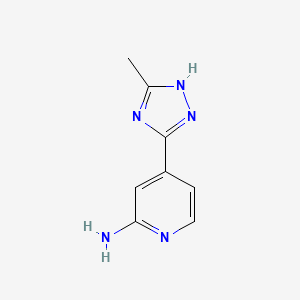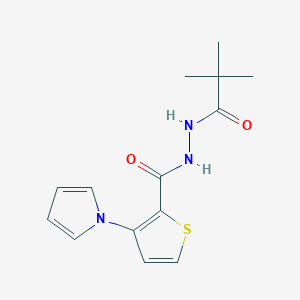
N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide” is a complex organic compound. It contains a tolyl group, which is a functional group related to toluene and is commonly found in diverse chemical compounds . The compound also contains a thiadiazole ring, which is a type of heterocycle containing sulfur and nitrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiadiazole ring and the attachment of the tolyl group. The tolyl group could potentially be introduced through a reaction like Williamson etherification .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The tolyl group is an aryl group, which means it is based on an aromatic ring structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the tolyl group and the thiadiazole ring. Tolyl groups are considered nonpolar and hydrophobic, and they can participate in reactions like nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the tolyl group could make the compound nonpolar and hydrophobic .Scientific Research Applications
Synthesis and Biological Evaluation
- Novel compounds, including those related to the specified chemical structure, have been synthesized and evaluated for their antimicrobial, analgesic, and anti-inflammatory activities. For instance, compounds with a thiadiazole nucleus have shown significant activity in these areas, highlighting the potential of these molecules in developing new therapeutic agents (Anekal & Biradar, 2017).
Pharmacological Applications
- Certain derivatives have been synthesized and assessed for their local anesthetic activity and acute toxicity, demonstrating a more favorable pharmacological profile compared to reference drugs such as lidocaine. This suggests their potential use in medical applications requiring local anesthesia (Caliendo et al., 1996).
Antimicrobial and Anthelmintic Activities
- New derivatives have been tested for antibacterial, antifungal, and anthelmintic activities, indicating their usefulness in combating infections and parasitic infestations (Srivastava, Yadav, & Srivastava, 2005).
Mechanism of Action
properties
IUPAC Name |
2-methyl-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S2/c1-9(2)13(21)17-14-18-19-15(23-14)22-8-12(20)16-11-6-4-5-10(3)7-11/h4-7,9H,8H2,1-3H3,(H,16,20)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAKAGVFMWXKJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2835168.png)
![N-(2,6-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2835170.png)

![4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2835177.png)

![3-[(2,4-dichlorophenyl)methyl]-1H-benzimidazol-2-one](/img/structure/B2835181.png)
![methyl N-[3-(methoxycarbonylamino)phenyl]carbamate](/img/structure/B2835182.png)

![Benzyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2835185.png)
![7-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2835186.png)
![methyl 3-{[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B2835187.png)
![N-(4-chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2835188.png)
![3,3-Dimethyl-2-oxaspiro[4.5]decan-1-one](/img/structure/B2835190.png)
